5-Amino-1-(2,6-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
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Overview
Description
5-Amino-1-(2,6-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the dichlorophenyl group and the pyrazole ring contributes to its distinctive properties, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2,6-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves the reaction of 2,6-dichlorobenzonitrile with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as acetic anhydride, to yield the desired pyrazole derivative. The reaction conditions often include heating the mixture under reflux and using a solvent like ethanol or dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2,6-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives with the nitrile group converted to an amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-1-(2,6-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2,6-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-phenyl-3-methyl-1H-pyrazole-4-carbonitrile: Similar structure but lacks the dichlorophenyl group.
5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile: Similar structure with different chlorine substitution on the phenyl ring.
5-Amino-1-(2,6-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile: Similar structure with fluorine atoms instead of chlorine.
Uniqueness
The presence of the 2,6-dichlorophenyl group in 5-Amino-1-(2,6-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for specific applications.
Properties
IUPAC Name |
5-amino-1-(2,6-dichlorophenyl)-3-methylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N4/c1-6-7(5-14)11(15)17(16-6)10-8(12)3-2-4-9(10)13/h2-4H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYUEANPJMLQQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C2=C(C=CC=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674594 |
Source
|
Record name | 5-Amino-1-(2,6-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-85-4 |
Source
|
Record name | 5-Amino-1-(2,6-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-1-(2,6-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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